molecular formula C9H17ClN2O4 B12097385 1-methyl-3-pentylimidazol-1-ium;perchlorate CAS No. 1632464-21-1

1-methyl-3-pentylimidazol-1-ium;perchlorate

Cat. No.: B12097385
CAS No.: 1632464-21-1
M. Wt: 252.69 g/mol
InChI Key: UHDVHZVYFFJUIO-UHFFFAOYSA-M
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Description

1-methyl-3-pentylimidazol-1-ium;perchlorate is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. This compound consists of a 1-methyl-3-pentylimidazolium cation and a perchlorate anion. Ionic liquids like this one are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-pentylimidazol-1-ium;perchlorate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-bromopentane to form 1-methyl-3-pentylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with sodium perchlorate to yield the desired ionic liquid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-pentylimidazol-1-ium;perchlorate undergoes various chemical reactions, including:

    Oxidation: The perchlorate anion can act as an oxidizing agent.

    Substitution: The imidazolium cation can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation reactions can lead to the formation of imidazolium-based radicals or other oxidized species.

    Substitution: Substitution reactions can yield various substituted imidazolium compounds.

Scientific Research Applications

1-methyl-3-pentylimidazol-1-ium;perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

    Biology: Investigated for its potential use in biocatalysis and enzyme stabilization.

    Medicine: Explored for drug delivery systems and as a medium for pharmaceutical reactions.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-methyl-3-pentylimidazol-1-ium;perchlorate is primarily influenced by its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π interactions. The perchlorate anion can participate in redox reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-butylimidazolium chloride
  • 1-methyl-3-hexylimidazolium bromide
  • 1-ethyl-3-methylimidazolium tetrafluoroborate

Uniqueness

1-methyl-3-pentylimidazol-1-ium;perchlorate stands out due to its specific combination of the imidazolium cation and perchlorate anion, which imparts unique properties such as high thermal stability and strong oxidizing ability. This makes it particularly useful in applications requiring robust and reactive ionic liquids.

Properties

CAS No.

1632464-21-1

Molecular Formula

C9H17ClN2O4

Molecular Weight

252.69 g/mol

IUPAC Name

1-methyl-3-pentylimidazol-1-ium;perchlorate

InChI

InChI=1S/C9H17N2.ClHO4/c1-3-4-5-6-11-8-7-10(2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

UHDVHZVYFFJUIO-UHFFFAOYSA-M

Canonical SMILES

CCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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